molecular formula C19H23N3O2 B2898311 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2320143-26-6

3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone

Cat. No. B2898311
CAS RN: 2320143-26-6
M. Wt: 325.412
InChI Key: CPPQUQDILWJRPX-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, also known as DMCM, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzodiazepine receptor antagonists and has been found to have a variety of biochemical and physiological effects. We will also explore future directions for research on this compound.

Mechanism of Action

3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone acts as a benzodiazepine receptor antagonist, which means that it blocks the effects of benzodiazepines on the GABA-A receptor. GABA is an inhibitory neurotransmitter that reduces neuronal excitability, and benzodiazepines enhance the effects of GABA by binding to the GABA-A receptor. 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone blocks the effects of benzodiazepines on the GABA-A receptor, which leads to an increase in neuronal excitability and the induction of anxiety.
Biochemical and Physiological Effects:
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and amygdala, which are regions of the brain involved in anxiety and fear. 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has also been found to increase the release of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. In addition, 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and it has a known mechanism of action. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has some limitations for lab experiments. It has a short half-life, which means that its effects are relatively short-lived. In addition, it can induce anxiety in animal models, which can be a confounding factor in studies that aim to measure anxiety or fear.

Future Directions

There are several future directions for research on 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone for anxiety disorders and epilepsy. Another area of interest is the development of more selective benzodiazepine receptor antagonists that do not induce anxiety. In addition, there is a need for further research on the biochemical and physiological effects of 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, particularly its effects on glutamate and CRH. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, including its half-life and distribution in the body.

Synthesis Methods

3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone can be synthesized through a multi-step process involving the condensation of 3,4-Dihydro-2H-chromen-2-one with 4-(3-methylimidazol-4-yl)piperidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an acid to yield 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone.

Scientific Research Applications

3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to have anxiogenic effects, which means that it can induce anxiety in animal models. This property makes it a useful tool for studying the mechanisms of anxiety and the effects of anxiolytic drugs. 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has also been found to have anticonvulsant properties, and it has been studied as a potential treatment for epilepsy. In addition, 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have anti-inflammatory effects, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21-13-20-12-16(21)14-8-10-22(11-9-14)19(23)18-7-6-15-4-2-3-5-17(15)24-18/h2-5,12-14,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPQUQDILWJRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine

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